molecular formula C13H16N2O3S B7845832 methyl4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}butanoate

methyl4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}butanoate

Cat. No.: B7845832
M. Wt: 280.34 g/mol
InChI Key: YLSJGEGOOAWJNX-UHFFFAOYSA-N
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Description

Methyl4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}butanoate: is a chemical compound belonging to the thieno[2,3-d]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}butanoate typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. One common synthetic route includes the condensation of thiophene-2-carboxamides with formic acid to produce thieno[2,3-d]pyrimidin-4-ones[_{{{CITATION{{{1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... Subsequent steps may involve alkylation reactions to introduce the butanoate moiety[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}butanoate: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thieno[2,3-d]pyrimidine core to its corresponding oxidized derivatives.

  • Reduction: : Reduction of the compound to produce simpler derivatives.

  • Substitution: : Replacement of functional groups within the molecule with different substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Methyl4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}butanoate: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}butanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Methyl4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}butanoate: can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:

  • 4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid

  • 3-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid

  • 2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid

This compound is unique in its specific combination of substituents and its resulting properties.

Properties

IUPAC Name

methyl 4-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-8-9(2)19-12-11(8)13(17)15(7-14-12)6-4-5-10(16)18-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSJGEGOOAWJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CCCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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